3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide
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Overview
Description
The compound 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including carbamoyl, methoxy, and propanamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinazolinone intermediate with an appropriate isocyanate or carbamoyl chloride.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the carbamoyl intermediate with 3,4-dimethoxyphenethyl bromide or a similar reagent.
Final Coupling with N-(3-Methoxypropyl)propanamide: The final step includes the coupling of the intermediate with N-(3-methoxypropyl)propanamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination can be used.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the quinazolinone core.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methoxypropyl)propanamide: can be compared with other similar compounds, such as:
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methyl-4(3H)-quinazolinone.
Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different cores, such as N-carbamoyl-2-aminobenzamide.
Methoxyphenyl Derivatives: Compounds with methoxy groups on the aromatic ring, such as 3,4-dimethoxyphenethylamine.
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H34N4O7 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C27H34N4O7/c1-36-16-6-13-28-24(32)12-15-30-26(34)20-7-4-5-8-21(20)31(27(30)35)18-25(33)29-14-11-19-9-10-22(37-2)23(17-19)38-3/h4-5,7-10,17H,6,11-16,18H2,1-3H3,(H,28,32)(H,29,33) |
InChI Key |
VNHNMWINRHTRQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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